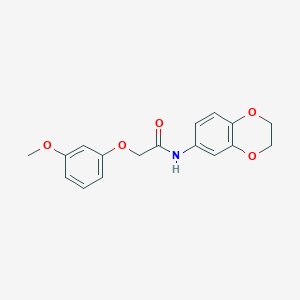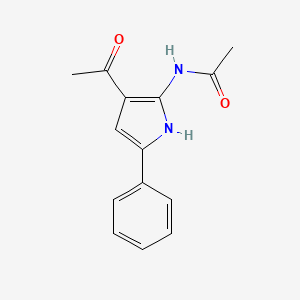![molecular formula C20H22FNO B5683070 (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone, also known as FPDM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FPDM is a ketone derivative that is often used as a research tool in the field of neuroscience and pharmacology. In
作用機序
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone acts as a selective dopamine D3 receptor antagonist, meaning it blocks the receptor's activity. This mechanism of action has been shown to have potential therapeutic applications in the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several effects on the brain and body. In animal studies, this compound has been shown to decrease cocaine self-administration, suggesting potential therapeutic applications in the treatment of addiction. Additionally, this compound has been shown to decrease the activity of dopamine neurons in the brain, which may have implications for the treatment of Parkinson's disease.
実験室実験の利点と制限
One advantage of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone is its selectivity for the dopamine D3 receptor, making it a valuable tool for studying the receptor's function and potential therapeutic targets. However, one limitation of this compound is its potential for off-target effects, meaning it may affect other receptors or molecules in the brain. Additionally, the synthesis of this compound can be challenging and time-consuming, making it less accessible for some researchers.
将来の方向性
There are several future directions for the use of (3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone in scientific research. One potential application is in the development of new treatments for addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets. Finally, the development of new and more efficient synthesis methods for this compound could increase its accessibility for researchers.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research in the field of neuroscience and pharmacology. Its selectivity for the dopamine D3 receptor and potential therapeutic applications make it an important compound for investigating the underlying mechanisms of neurological and psychiatric disorders. Further research is needed to fully understand the potential of this compound and its applications in the development of new treatments.
合成法
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone can be synthesized through a multistep process involving the reaction of 3,4-dimethylacetophenone with 3-fluoro-4-(1-piperidinyl)benzaldehyde in the presence of a reducing agent. The resulting product is then purified through chromatography to obtain pure this compound.
科学的研究の応用
(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone has been used extensively in scientific research as a pharmacological tool to investigate the role of the dopamine D3 receptor in the brain. This receptor has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has been shown to selectively bind to the dopamine D3 receptor, making it a valuable tool for studying the receptor's function and potential therapeutic targets.
特性
IUPAC Name |
(3,4-dimethylphenyl)-(3-fluoro-4-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-14-6-7-16(12-15(14)2)20(23)17-8-9-19(18(21)13-17)22-10-4-3-5-11-22/h6-9,12-13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGMPVFEKYWLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,8-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5682987.png)
![methyl 5-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5683000.png)
![8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683005.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)
![(4S*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5683019.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B5683033.png)

![(1S*,5R*)-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683043.png)


![N,N-dimethyl-2-[(1S*,5R*)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]non-3-yl]acetamide](/img/structure/B5683058.png)
![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)

